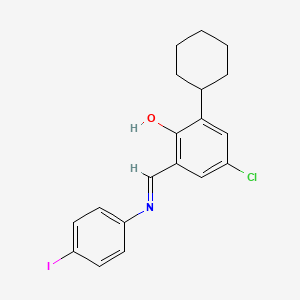

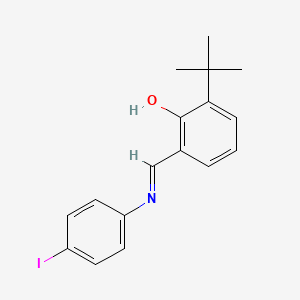

N-(3-tert-Butylsalicylidene)-4-iodoaniline

Overview

Description

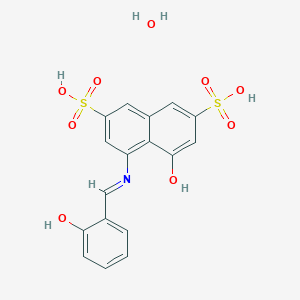

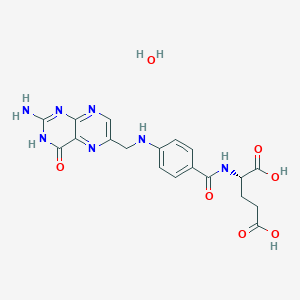

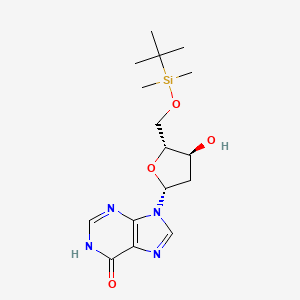

N-(3-tert-Butylsalicylidene)-4-iodoaniline, or N-TBSI, is an organic compound with a wide range of applications in scientific research. It is used in organic synthesis, biochemistry, and molecular biology, and can be applied to a variety of lab experiments. This compound is a derivative of aniline, an aromatic amine, and is composed of a tert-butyl group and a salicylidene group attached to a 4-iodoaniline group. N-TBSI has a wide range of properties, including high reactivity and low toxicity, which make it an ideal compound for scientific research.

Scientific Research Applications

N-TBSI has a wide range of applications in scientific research. It can be used in organic synthesis, biochemistry, and molecular biology. In organic synthesis, N-TBSI can be used as a reagent to catalyze a variety of reactions, including Diels-Alder reactions and Wittig reactions. In biochemistry, it can be used to study enzyme-substrate interactions, as well as to identify and characterize proteins. In molecular biology, N-TBSI can be used to study gene expression and DNA replication.

Mechanism of Action

N-TBSI is highly reactive and can be used to catalyze a variety of reactions. In organic synthesis, it acts as a catalyst to promote Diels-Alder and Wittig reactions. In biochemistry, it can be used to study enzyme-substrate interactions, as well as to identify and characterize proteins. In molecular biology, it can be used to study gene expression and DNA replication.

Biochemical and Physiological Effects

N-TBSI is a highly reactive compound and can be toxic if ingested or inhaled. It can also cause skin irritation and eye irritation if it comes into contact with the skin or eyes. However, when used in laboratory experiments, N-TBSI is generally considered to be safe and non-toxic.

Advantages and Limitations for Lab Experiments

N-TBSI has a number of advantages for use in laboratory experiments. It is highly reactive, which makes it useful for a variety of reactions. It is also relatively non-toxic, which makes it safe for use in laboratory experiments. However, it can be toxic if ingested or inhaled, and can cause skin and eye irritation if it comes into contact with the skin or eyes.

Future Directions

The potential applications of N-TBSI are vast and are still being explored. It has potential applications in drug design and drug delivery, as well as in the development of new catalysts and reagents. It can also be used to study protein-protein interactions, as well as to identify and characterize proteins. Additionally, it can be used to study gene expression and DNA replication. Furthermore, N-TBSI can be used to study enzyme-substrate interactions, as well as to identify and characterize proteins. Finally, N-TBSI can be used to study the structure and function of proteins, as well as to identify and characterize proteins.

properties

IUPAC Name |

2-tert-butyl-6-[(4-iodophenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18INO/c1-17(2,3)15-6-4-5-12(16(15)20)11-19-14-9-7-13(18)8-10-14/h4-11,20H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRHXXFLSQKQHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)C=NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-tert-Butylsalicylidene)-4-iodoaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)